molecular formula C33H39N3O8 B10826198 (E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide CAS No. 915024-75-8

(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide

Cat. No.: B10826198
CAS No.: 915024-75-8
M. Wt: 605.7 g/mol
InChI Key: MNUJXFRXXTZIIO-WLHGVMLRSA-N
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Description

E-2110 is a small molecule drug developed by Eisai Co., Ltd. It is known to act as an antagonist of the serotonin 1A receptor (5-HT1A receptor). This compound has shown potential in treating urogenital diseases, particularly urinary incontinence .

Preparation Methods

The synthesis of E-2110 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar small molecule drugs often involve:

Chemical Reactions Analysis

E-2110 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

E-2110 has been extensively studied for its potential therapeutic applications. Some of its key scientific research applications include:

Mechanism of Action

E-2110 exerts its effects by antagonizing the serotonin 1A receptor. This receptor is involved in various physiological processes, including the regulation of mood, anxiety, and bladder control. By blocking this receptor, E-2110 can modulate these processes, making it a potential therapeutic agent for conditions like urinary incontinence .

Comparison with Similar Compounds

E-2110 is unique in its specific antagonistic action on the serotonin 1A receptor. Similar compounds include:

E-2110 stands out due to its specific application in treating urogenital diseases, particularly urinary incontinence, which is not a primary indication for the other similar compounds.

Properties

CAS No.

915024-75-8

Molecular Formula

C33H39N3O8

Molecular Weight

605.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide

InChI

InChI=1S/C29H35N3O4.C4H4O4/c1-29(2)18-25(33)22-7-8-26(35-4)23(27(22)36-29)12-15-31-13-10-21(11-14-31)32-16-9-19-5-6-20(17-24(19)32)28(34)30-3;5-3(6)1-2-4(7)8/h5-9,16-17,21H,10-15,18H2,1-4H3,(H,30,34);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MNUJXFRXXTZIIO-WLHGVMLRSA-N

Isomeric SMILES

CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)CCN3CCC(CC3)N4C=CC5=C4C=C(C=C5)C(=O)NC)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)CCN3CCC(CC3)N4C=CC5=C4C=C(C=C5)C(=O)NC)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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